

An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **METHYL 3-(THIEN-2-YL)ACRYLATE**

Cat. No.: **B019671**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-(thien-2-yl)acrylate**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, spectroscopic data, and established synthesis protocols. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this guide will draw comparisons with related thiophene-containing molecules to infer potential therapeutic applications.

Chemical Structure and IUPAC Name

Methyl 3-(thien-2-yl)acrylate is an unsaturated ester characterized by a thiophene ring linked to a methyl acrylate moiety. The standard representation of this compound is the (E)-isomer due to its greater stability.

IUPAC Name: methyl (E)-3-(thiophen-2-yl)prop-2-enoate[[1](#)]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for methyl (E)-3-(thiophen-2-yl)prop-2-enoate is presented below. While experimental infrared and mass spectrometry data

for the target compound are not readily available, data for closely related analogs are provided for comparative purposes.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₂ S	PubChem
Molecular Weight	168.21 g/mol	PubChem
Appearance	White solid (predicted)	---
Melting Point	48-49 °C	ChemicalBook

Table 2: Spectroscopic Data

Data Type	Key Features
¹ H NMR (CDCl ₃)	δ 7.82 (d, J=15.7 Hz, 1H, H β), 7.42 (d, J=5.0 Hz, 1H, H5'), 7.25 (d, J=3.6 Hz, 1H, H3'), 7.06 (dd, J=5.0, 3.6 Hz, 1H, H4'), 6.29 (d, J=15.7 Hz, 1H, H α), 3.79 (s, 3H, OCH ₃)
¹³ C NMR (CDCl ₃)	δ 167.5 (C=O), 140.2 (C β), 138.8 (C2'), 131.5 (C5'), 128.4 (C3'), 128.2 (C4'), 117.8 (C α), 51.8 (OCH ₃)
IR (KBr, cm ⁻¹) of (1R)-1-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate	3320, 2920, 1705, 1619, 1546, 1204, 1165, 1103, 1041, 833, 698, 458[1]
HRMS of (1R)-1-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate	Calculated for C ₂₂ H ₂₀ NO ₃ S ₂ [M+H] ⁺ : 410.0885, Found: 410.0903[1]

Experimental Protocols: Synthesis

Methyl (E)-3-(thiophen-2-yl)prop-2-enoate can be synthesized through several established organic chemistry reactions. The two most common and effective methods are the Wittig

reaction and the Heck coupling reaction.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in the target molecule from thiophene-2-carboxaldehyde and a phosphorus ylide.

Experimental Protocol: Wittig Reaction

- Materials: Thiophene-2-carboxaldehyde, methyl (triphenylphosphoranylidene)acetate, toluene.
- Procedure:
 - A solution of thiophene-2-carboxaldehyde (1 equivalent) in dry toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) is added to the solution.
 - The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield methyl (E)-3-(thiophen-2-yl)prop-2-enoate.

Heck Coupling Reaction

The Heck coupling reaction offers an alternative route, coupling 2-bromothiophene with methyl acrylate in the presence of a palladium catalyst.

Experimental Protocol: Heck Coupling Reaction

- Materials: 2-bromothiophene, methyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, triethylamine, and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

- Procedure:
 - To a sealed reaction vessel, add 2-bromothiophene (1 equivalent), methyl acrylate (1.2 equivalents), palladium(II) acetate (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (2 equivalents) in the chosen solvent.
 - The vessel is purged with an inert gas, sealed, and heated to 100-120°C for 12-24 hours with stirring.
 - After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the pure methyl (E)-3-(thiophen-2-yl)prop-2-enoate.

Potential Biological Activity

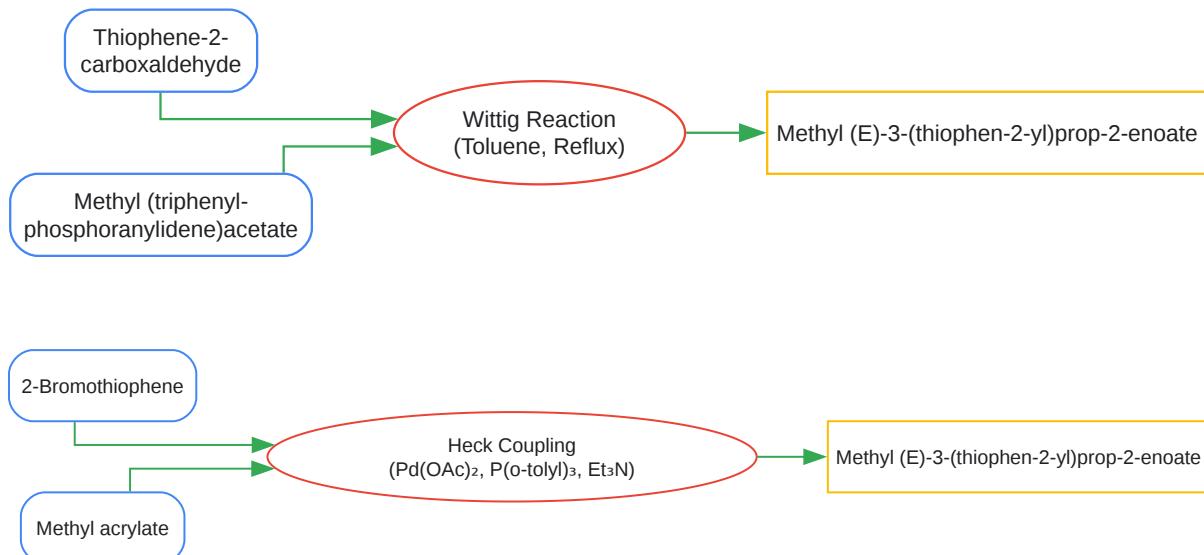
While specific studies on the biological activity of methyl (E)-3-(thiophen-2-yl)prop-2-enoate are limited, the thiophene nucleus is a well-known pharmacophore present in numerous approved drugs and biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

- Antifungal Activity: Various thiophene derivatives have demonstrated potent antifungal activity against a range of fungal pathogens. The mechanism of action is often attributed to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.
- Anticancer Activity: Several studies have highlighted the potential of thiophene-containing compounds as anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. For instance, certain thiophene derivatives have shown efficacy against non-small cell lung cancer and colorectal cancer cell lines.^[2]

Further investigation into the specific biological profile of methyl (E)-3-(thiophen-2-yl)prop-2-enoate is warranted to explore its therapeutic potential.

Visualizations

The synthesis of methyl (E)-3-(thiophen-2-yl)prop-2-enoate can be represented by the following workflows.



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References

- 1. [rsc.org \[rsc.org\]](https://rsc.org)
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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-(thien-2-yl)acrylate]. BenchChem, [2025]. [Online PDF]. Available at:

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